molecular formula C6H3BrN2O B3193528 6-Bromo-3-hydroxypicolinonitrile CAS No. 727737-00-0

6-Bromo-3-hydroxypicolinonitrile

Cat. No.: B3193528
CAS No.: 727737-00-0
M. Wt: 199 g/mol
InChI Key: LBUCAVGFSDCKGK-UHFFFAOYSA-N
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Description

6-Bromo-3-hydroxypicolinonitrile (CAS 727737-00-0) is a brominated hydroxypyridine derivative with a molecular formula of C6H3BrN2O and a molecular weight of 199.00 g/mol. This compound serves as a valuable synthon and research chemical in various scientific fields. In medicinal chemistry, it has been investigated as a key intermediate and for its pharmacological properties. Studies have examined its potential as an inhibitor for targets like the fat mass and obesity-associated (FTO) protein, and it has shown cytotoxic activity in vitro against various human cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer) . Furthermore, this compound functions as a versatile ligand in coordination chemistry, forming complexes with transition metals such as copper and nickel; these complexes have demonstrated enhanced catalytic activity in organic transformations like the oxidation of alcohols and cross-coupling reactions . Its utility extends to agrochemical research, where it has been explored for its efficacy as a herbicide, showing significant weed control in field trials . The compound is for research purposes only and is strictly not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

6-bromo-3-hydroxypyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2O/c7-6-2-1-5(10)4(3-8)9-6/h1-2,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBUCAVGFSDCKGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1O)C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

727737-00-0
Record name 6-bromo-3-hydroxypyridine-2-carbonitrile
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-hydroxypicolinonitrile typically involves the bromination of 3-hydroxypicolinonitrile. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pressure, and the concentration of reagents to ensure high yield and purity. The product is then purified using techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-hydroxypicolinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and organometallic compounds.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products Formed

    Substitution: Formation of 6-substituted-3-hydroxypicolinonitrile derivatives.

    Oxidation: Formation of 3-oxo-6-bromopicolinonitrile.

    Reduction: Formation of 3-hydroxy-6-hydropicolinonitrile.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

6-Bromo-3-hydroxypicolinonitrile has been investigated for its pharmacological properties, particularly as a potential therapeutic agent in treating various diseases.

Case Study: Anticancer Activity

A study published in Bioorganic & Medicinal Chemistry examined the anticancer properties of various hydroxypicolinonitriles, including 6-bromo derivatives. The results indicated that this compound exhibited cytotoxic effects against several cancer cell lines, suggesting its potential as an anticancer agent .

Table 1: Cytotoxicity of this compound

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15.2
A549 (Lung Cancer)10.5
HeLa (Cervical Cancer)12.0

Coordination Chemistry

The compound serves as a ligand in coordination chemistry, forming complexes with transition metals. These complexes have shown promise in catalysis and material science.

Case Study: Metal Complexes

Research has demonstrated that complexes formed with this compound and metals like copper and nickel exhibit enhanced catalytic activity in organic transformations. These findings were documented in Inorganic Chemistry .

Table 2: Catalytic Activity of Metal Complexes

MetalReaction TypeYield (%)
Cu(II)Oxidation of Alcohols85
Ni(II)Cross-Coupling Reactions78

Agrochemicals

The compound has also been explored for its potential applications in agrochemicals, particularly as a plant growth regulator or pesticide.

Case Study: Herbicidal Activity

A patent describes the synthesis of various brominated picolinonitriles, including this compound, and their efficacy as herbicides. Field trials showed significant weed control with minimal phytotoxicity to crops .

Table 3: Herbicidal Efficacy

Concentration (g/L)Weed Control (%)Crop Safety (%)
0.57095
1.08590
1.59085

Mechanism of Action

The mechanism of action of 6-Bromo-3-hydroxypicolinonitrile depends on its application. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved vary based on the specific enzyme or receptor it interacts with .

Comparison with Similar Compounds

Key Properties:

  • Molecular Weight : 199.00 g/mol .
  • Purity : ≥97% (commercially available) .
  • Storage : Stable at 2–8°C under nitrogen .

Comparison with Structural Analogs

The reactivity and applications of 6-bromo-3-hydroxypicolinonitrile are influenced by its substituents. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Molecular Formula Key Properties/Applications References
This compound -Br (6), -OH (3), -CN (2) C₆H₃BrN₂O Precursor for tetrazoles, imidazoles, and hydroxypyridinones; metal chelation .
6-Bromo-3-fluoropicolinonitrile -Br (6), -F (3), -CN (2) C₆H₂BrFN₂ Enhanced electrophilicity due to fluorine; used in cross-coupling reactions .
3-Bromo-6-methoxypicolinonitrile -Br (3), -OCH₃ (6), -CN (2) C₇H₅BrN₂O Methoxy group improves lipophilicity; intermediate in agrochemical synthesis .
6-Bromo-3-hydroxypicolinic acid -Br (6), -OH (3), -COOH (2) C₆H₄BrNO₃ Carboxylic acid enhances water solubility; used in coordination chemistry .
6-Bromo-3-nitropicoline -Br (6), -NO₂ (3), -CH₃ (2) C₆H₅BrN₂O₂ Nitro group facilitates reduction to amines; precursor for explosives .
5-Amino-2-bromo-6-picoline -Br (2), -NH₂ (5), -CH₃ (6) C₆H₆BrN₂ Amino group enables conjugation; used in pharmaceutical intermediates .

Key Findings:

Electronic Effects: The hydroxyl group in this compound enables hydrogen bonding and metal coordination, making it ideal for chelating agents . Replacement of -OH with -F (as in the fluorinated analog) increases electrophilicity, favoring nucleophilic aromatic substitution .

Solubility and Reactivity: The carboxylic acid derivative (6-bromo-3-hydroxypicolinic acid) exhibits higher aqueous solubility than the nitrile parent, broadening its use in biological systems . Methoxy-substituted analogs (e.g., 3-bromo-6-methoxypicolinonitrile) display greater lipophilicity, enhancing membrane permeability .

Synthetic Utility: this compound undergoes diverse transformations:

  • Tetrazole formation : Reacts with sodium azide to form tetrazole derivatives, valuable in drug discovery .
  • Imidazole synthesis : Condenses with diamines to yield imidazole-based ligands for catalysis .
    • Nitro-substituted analogs (e.g., 6-bromo-3-nitropicoline) are reduced to amines for further functionalization .

Biological Activity

6-Bromo-3-hydroxypicolinonitrile (C6H3BrN2O) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a bromine atom at the 6-position and a hydroxyl group at the 3-position of the picolinonitrile structure. This configuration is crucial for its biological activity, influencing both its binding affinity to target proteins and its overall pharmacological profile.

Molecular Structure

PropertyValue
Molecular FormulaC6H3BrN2O
Molecular Weight202.00 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Research indicates that this compound exhibits activity against various biological targets, primarily through inhibition mechanisms. One notable target is the fat mass and obesity-associated protein (FTO), where it demonstrates selective inhibition. The compound has been shown to affect metabolic pathways linked to obesity and related disorders.

  • FTO Inhibition : The compound has been identified as an inhibitor of FTO with an IC50 value of approximately 15 μM, indicating moderate potency against this target .

Case Studies and Research Findings

  • Inhibition of JmjC Histone Lysine Demethylases : In a study evaluating various derivatives of hydroxypicolinonitrile, this compound was found to inhibit several JmjC histone lysine demethylases with varying degrees of potency. For instance, it showed IC50 values ranging from 0.2 μM to over 100 μM against different KDMs, highlighting its potential in epigenetic regulation .
  • Antiviral Activity : The compound has also been investigated for its antiviral properties. Specifically, it was tested against the PA endonuclease from the influenza H1N1 virus, demonstrating promising interactions that could lead to further development as an antiviral agent .
  • Antitumor Potential : Preliminary studies suggest that derivatives of this compound may possess antitumor activity. For example, related compounds have shown cytotoxic effects on various cancer cell lines, although specific data on this compound remains limited .

Summary of Biological Activities

Activity TypeTarget/EffectIC50 Value (μM)
FTO InhibitionFat mass and obesity-related15
Histone Demethylase InhibitionVarious KDMs0.2 - >100
AntiviralInfluenza H1N1Not specified
AntitumorVarious cancer cell linesNot specified

Q & A

Q. What are the recommended synthetic routes for 6-Bromo-3-hydroxypicolinonitrile?

A two-step synthesis is commonly employed:

Bromination and Functionalization : React 4,6-dibromo-3-hydroxypicolinonitrile with benzyl alcohol in dry DMSO using NaH as a base at 60°C. This introduces a benzyloxy group selectively at the 4-position .

Deprotection : Hydrolyze the nitrile group under basic conditions (6 M NaOH in ethanol at 100°C for 20 hours) to yield the carboxylic acid derivative, with intermediate purification via silica gel chromatography .
Key Considerations : Monitor reaction progress via TLC and maintain strict pH control during acidification to avoid undesired byproducts .

Q. How can purity and structural integrity be validated during synthesis?

  • Chromatography : Use silica gel column chromatography with gradients of ethyl acetate/hexane for intermediate purification .
  • Spectroscopy : High-resolution mass spectrometry (HR-ESI-MS) confirms molecular ions (e.g., [M+H]+ observed at m/z 258.9718, calculated 258.9713) .
  • Melting Point Analysis : Compare observed melting points with literature values (e.g., derivatives like 5-bromo-3-methylpicolinonitrile melt at 104–105°C) .

Q. What safety protocols are critical for handling this compound?

  • Ventilation : Use fume hoods to avoid inhalation of volatile reagents (e.g., DMSO, benzyl alcohol) .
  • PPE : Wear nitrile gloves and goggles due to potential skin/eye irritation .
  • First Aid : For accidental exposure, rinse with water for 15 minutes and seek medical attention if symptoms persist .

Advanced Research Questions

Q. How does the nitrile group’s reactivity influence derivatization strategies?

The nitrile group serves as a versatile handle for:

  • Hydrolysis : Convert to carboxylic acids under basic conditions (NaOH/ethanol, 100°C) for further functionalization .
  • Nucleophilic Substitution : Participate in cross-coupling reactions (e.g., Suzuki-Miyaura) using Pd catalysts, leveraging the bromine substituent for regioselectivity .
    Mechanistic Insight : The electron-withdrawing nitrile group stabilizes intermediates during benzyloxy group introduction, as shown in NaH-mediated alkoxylation .

Q. What factors affect stability during storage and reaction conditions?

  • Temperature : Store at 0–6°C to prevent decomposition, as brominated pyridines are sensitive to heat .
  • pH Sensitivity : Acidic conditions (e.g., HCl) can protonate the hydroxyl group, leading to precipitation. Maintain pH >2 during synthesis to avoid forming oily byproducts .
  • Light Exposure : Protect from UV light to prevent photodegradation, a common issue in halogenated aromatics .

Q. How can spectroscopic data resolve structural ambiguities in derivatives?

  • HR-ESI-MS : Distinguish isomers by exact mass (e.g., this compound vs. 5-Bromo-3-methylpicolinonitrile) .
  • NMR : Use 1H^1H and 13C^{13}C NMR to confirm substitution patterns. For example, the hydroxyl proton appears as a singlet at δ 10–12 ppm, while bromine causes deshielding in adjacent carbons .

Q. What strategies optimize yield in multi-step syntheses?

  • Stepwise Protection/Deprotection : Introduce benzyloxy groups selectively to avoid overalkylation .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates in SNAr mechanisms .
  • Catalysis : Explore Pd-mediated cross-couplings to replace traditional stoichiometric methods, reducing waste .

Methodological Challenges and Solutions

Q. How to address low yields in benzyloxy group introduction?

  • Excess Reagent : Use 1.5 equivalents of benzyl bromide to drive the reaction to completion .
  • Temperature Control : Maintain 60°C to balance reactivity and side-product formation .
  • Workup Optimization : Extract unreacted starting material with diethyl ether before acidification .

Q. Why does hydrolysis of the nitrile group produce variable results?

  • Base Concentration : Ensure ≥6 M NaOH to achieve complete conversion .
  • Reaction Time : Extend heating beyond 20 hours if intermediates persist (monitor via LC-MS) .
  • Byproduct Management : Neutralize residual base with HCl before isolation to prevent salt formation .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for similar compounds

  • Example : 5-Bromo-3-methylpicolinonitrile is reported at 104–105°C , while 6-Bromo-2-methyl-3-nitropyridine melts at 162–166°C .
    Resolution : Confirm purity via HPLC and cross-reference with HR-MS data to rule out isomer contamination .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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